(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound “(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone” is a complex organic molecule that features a combination of furan, hydroxyphenyl, pyrazol, and thiophen groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.
Attachment of the furan and thiophen groups: These can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the hydroxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
Medicine
In medicinal chemistry, the compound might be investigated for its potential as a therapeutic agent, given its unique structure that could interact with various biological targets.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which “(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone” exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone: can be compared with other pyrazole derivatives, furan-containing compounds, and thiophen-containing compounds.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can confer a range of chemical and biological properties not found in simpler molecules.
Properties
IUPAC Name |
[3-(furan-2-yl)-5-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)20(19-14)18(22)17-4-2-10-24-17/h1-10,15,21H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDYUMFFTSEVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)O)C(=O)C3=CC=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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